Cas no 811828-76-9 (4-(4-Bromophenyl)tetrahydropyran)

4-(4-Bromophenyl)tetrahydropyran is a brominated aromatic compound featuring a tetrahydropyran moiety, which enhances its utility as an intermediate in organic synthesis. The bromophenyl group provides a reactive site for further functionalization, making it valuable in cross-coupling reactions such as Suzuki or Heck couplings. Its tetrahydropyran ring contributes to stability and solubility in organic solvents, facilitating its use in pharmaceutical and agrochemical research. The compound’s well-defined structure and high purity make it suitable for precise synthetic applications. Its compatibility with various reaction conditions underscores its versatility in constructing complex molecular frameworks.
4-(4-Bromophenyl)tetrahydropyran structure
811828-76-9 structure
Product Name:4-(4-Bromophenyl)tetrahydropyran
CAS No:811828-76-9
MF:C11H13BrO
MW:241.124322652817
MDL:MFCD12913643
CID:1026847
PubChem ID:19817777
Update Time:2025-10-30

4-(4-Bromophenyl)tetrahydropyran Chemical and Physical Properties

Names and Identifiers

    • 4-(4-Bromophenyl)tetrahydro-2H-pyran
    • 4-(4-Bromophenyl)tetrahydropyran
    • 4-(4-bromophenyl)oxane
    • 4-(4-bromophenyl)-tetrahydro-2H-pyran
    • 4-(4-BROMO-PHENYL)-TETRAHYDRO-PYRAN
    • 4-bromophenyl-4-tetrahydropyran
    • 4-(4-Bromophenyl)tetrahydro-2H-pyran (ACI)
    • 4-(Tetrahydropyran-4-yl)phenyl bromide
    • MDL: MFCD12913643
    • Inchi: 1S/C11H13BrO/c12-11-3-1-9(2-4-11)10-5-7-13-8-6-10/h1-4,10H,5-8H2
    • InChI Key: JTRPUGBQABMPMD-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(C2CCOCC2)=CC=1

Computed Properties

  • Exact Mass: 240.01500
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1

Experimental Properties

  • Boiling Point: 301.9±30.0℃ at 760 mmHg
  • PSA: 9.23000
  • LogP: 3.34310

4-(4-Bromophenyl)tetrahydropyran Customs Data

  • HS CODE:2932999099
  • Customs Data:

    China Customs Code:

    2932999099

    Overview:

    2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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4-(4-Bromophenyl)tetrahydropyran Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ;  80 min, 10 °C
1.2 Reagents: Tetrabutylammonium fluoride Solvents: Dichloromethane ,  Tetrahydrofuran ;  16 h, rt
Reference
A Versatile Route to Unstable Diazo Compounds via Oxadiazolines and their Use in Aryl-Alkyl Cross-Coupling Reactions
Greb, Andreas; et al, Angewandte Chemie, 2017, 56(52), 16602-16605

Production Method 2

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  -78 °C; 15 min, -78 °C
1.2 Solvents: Tetrahydrofuran ;  2 h, -78 °C; -78 °C → rt
1.3 Reagents: Citric acid Solvents: Water
2.1 Reagents: Trifluoroacetic acid ,  Triethylsilane Solvents: Dichloromethane ;  0 °C; 1.5 h, 0 °C; 45 min, rt
2.2 Reagents: Sodium hydroxide Solvents: Water ;  basified
Reference
Discovery of Potent, Orally Bioavailable, Small-Molecule Inhibitors of WNT Signaling from a Cell-Based Pathway Screen
Mallinger, Aurelie; et al, Journal of Medicinal Chemistry, 2015, 58(4), 1717-1735

Production Method 3

Reaction Conditions
1.1 Catalysts: Rhenium oxide (Re2O7) Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ;  12 h, 100 °C
1.2 Reagents: Triethylamine
Reference
Ring-closing C-O/C-O metathesis of ethers with primary aliphatic alcohols
Liu, Hongmei; et al, Nature Communications, 2023, 14(1),

Production Method 4

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 18 h, rt
2.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  1 h, rt
2.2 rt; 12 h, rt
2.3 Reagents: Water ;  rt
3.1 Catalysts: Rhenium oxide (Re2O7) Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ;  12 h, 100 °C
3.2 Reagents: Triethylamine
Reference
Ring-closing C-O/C-O metathesis of ethers with primary aliphatic alcohols
Liu, Hongmei; et al, Nature Communications, 2023, 14(1),

Production Method 5

Reaction Conditions
1.1 Catalysts: Sulfuric acid Solvents: Ethanol ;  3 h, reflux
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 18 h, rt
3.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  1 h, rt
3.2 rt; 12 h, rt
3.3 Reagents: Water ;  rt
4.1 Catalysts: Rhenium oxide (Re2O7) Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ;  12 h, 100 °C
4.2 Reagents: Triethylamine
Reference
Ring-closing C-O/C-O metathesis of ethers with primary aliphatic alcohols
Liu, Hongmei; et al, Nature Communications, 2023, 14(1),

Production Method 6

Reaction Conditions
1.1 Reagents: Diisopropylcarbodiimide ,  N-Hydroxytetrachlorophthalimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  rt; 0.5 - 12 h, rt
1.2 Reagents: Nickel dichloride ,  4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: Dimethylformamide ;  3 h, 75 °C
1.3 Solvents: 1,4-Dioxane ;  1 min, rt
1.4 Reagents: Triethylamine ;  2 - 5 min, rt
1.5 12 h, 75 °C
Reference
Nickel-Catalyzed Cross-Coupling of Redox-Active Esters with Boronic Acids
Wang, Jie; et al, Angewandte Chemie, 2016, 55(33), 9676-9679

Production Method 7

Reaction Conditions
1.1 Catalysts: Dichloro[1,2-di(methoxy-κO)ethane]nickel ,  2-Amidinopyridine hydrochloride Solvents: Dimethylacetamide ;  5 min, rt
1.2 5 min, rt; 10 - 30 min, 30 °C
1.3 Reagents: Ammonium chloride Solvents: Water ;  10 min, 30 °C
Reference
A Practical Method for Continuous Production of sp3-Rich Compounds from (Hetero)Aryl Halides and Redox-Active Esters
Watanabe, Eiichi; et al, Chemistry - A European Journal, 2020, 26(1), 186-191

Production Method 8

Reaction Conditions
1.1 Solvents: Toluene ;  2 h, reflux
1.2 Reagents: Iodobenzene diacetate ;  reflux → 0 °C; 1 h, 0 °C
2.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ;  80 min, 10 °C
2.2 Reagents: Tetrabutylammonium fluoride Solvents: Dichloromethane ,  Tetrahydrofuran ;  16 h, rt
Reference
A Versatile Route to Unstable Diazo Compounds via Oxadiazolines and their Use in Aryl-Alkyl Cross-Coupling Reactions
Greb, Andreas; et al, Angewandte Chemie, 2017, 56(52), 16602-16605

Production Method 9

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  1 h, rt
1.2 rt; 12 h, rt
1.3 Reagents: Water ;  rt
2.1 Catalysts: Rhenium oxide (Re2O7) Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ;  12 h, 100 °C
2.2 Reagents: Triethylamine
Reference
Ring-closing C-O/C-O metathesis of ethers with primary aliphatic alcohols
Liu, Hongmei; et al, Nature Communications, 2023, 14(1),

4-(4-Bromophenyl)tetrahydropyran Raw materials

4-(4-Bromophenyl)tetrahydropyran Preparation Products

4-(4-Bromophenyl)tetrahydropyran Suppliers

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Quantity:25g/5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:47
Price ($):1446.0/413.0
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Additional information on 4-(4-Bromophenyl)tetrahydropyran

Professional Introduction to 4-(4-Bromophenyl)tetrahydropyran (CAS No. 811828-76-9)

4-(4-Bromophenyl)tetrahydropyran, a compound with the chemical formula C₁₁H₁₃BrO and CAS number 811828-76-9, is a significant molecule in the field of pharmaceutical chemistry and organic synthesis. This compound belongs to the tetrahydropyran class, which is characterized by a saturated six-membered oxygen-containing heterocycle. The presence of a 4-bromophenyl substituent makes it a valuable intermediate in the synthesis of more complex molecules, particularly in drug development and material science.

The 4-bromophenyl group is a versatile aromatic moiety that can participate in various chemical reactions, including cross-coupling reactions, nucleophilic substitutions, and electrophilic aromatic substitutions. These reactivities make 4-(4-Bromophenyl)tetrahydropyran a crucial building block for constructing more intricate molecular architectures. In recent years, there has been growing interest in the application of this compound in the synthesis of bioactive molecules due to its ability to serve as a precursor for a wide range of pharmacologically relevant structures.

In the realm of pharmaceutical research, 4-(4-Bromophenyl)tetrahydropyran has been explored as a key intermediate in the development of novel therapeutic agents. Its structural features allow for the introduction of diverse functional groups, enabling chemists to design molecules with specific biological activities. For instance, derivatives of this compound have been investigated for their potential roles in treating neurological disorders, inflammation, and infectious diseases. The bromine atom attached to the phenyl ring provides a handle for further functionalization via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings.

Recent advancements in synthetic methodologies have further highlighted the utility of 4-(4-Bromophenyl)tetrahydropyran. Researchers have developed innovative strategies to incorporate this compound into larger molecular frameworks with high efficiency and selectivity. For example, transition-metal-catalyzed reactions have enabled the construction of complex heterocyclic systems that mimic natural products and bioactive peptides. These synthetic approaches have not only expanded the toolbox of organic chemists but also provided new avenues for drug discovery and development.

The tetrahydropyran core itself is known for its stability and flexibility, making it an attractive scaffold for medicinal chemists. Its ability to adopt various conformations allows it to interact favorably with biological targets, enhancing its potential as a pharmacophore. Moreover, the saturated nature of the tetrahydropyran ring reduces strain compared to its aromatic counterpart, improving metabolic stability and bioavailability. These properties have led to the incorporation of tetrahydropyran derivatives into numerous clinical candidates and marketed drugs.

In addition to its pharmaceutical applications, 4-(4-Bromophenyl)tetrahydropyran has found utility in materials science and agrochemical research. Its structural motifs can be incorporated into polymers and coatings to impart specific properties such as thermal stability and mechanical strength. In agrochemistry, derivatives of this compound have been explored as potential herbicides and fungicides due to their ability to interfere with essential biological processes in plants and fungi.

The synthesis of 4-(4-Bromophenyl)tetrahydropyran typically involves multi-step organic transformations that require careful optimization to achieve high yields and purity. Common synthetic routes include cyclization reactions followed by bromination at the phenyl ring. Advances in catalytic systems have enabled more efficient and sustainable synthetic methods, reducing waste generation and energy consumption. These improvements align with the growing emphasis on green chemistry principles in industrial-scale production.

The role of computational chemistry in designing derivatives of 4-(4-Bromophenyl)tetrahydropyran cannot be overstated. Molecular modeling techniques have allowed researchers to predict the biological activity of different analogs before conducting experimental synthesis. This approach has significantly reduced the time and resources required for hit identification and lead optimization in drug discovery programs. By leveraging computational tools alongside traditional synthetic methods, scientists can accelerate the development pipeline for new therapeutic agents.

Future research directions for 4-(4-Bromophenyl)tetrahydropyran may focus on expanding its applications in medicinal chemistry and materials science. Exploration of novel synthetic pathways could lead to more efficient access to complex derivatives, while computational studies may uncover new biological activities associated with this scaffold. As our understanding of molecular interactions continues to evolve, compounds like 4-(4-Bromophenyl)tetrahydropyran will remain indispensable tools for innovation across multiple scientific disciplines.

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(CAS:811828-76-9)4-(4-Bromophenyl)tetrahydropyran
A864592
Purity:99%/99%
Quantity:25g/5g
Price ($):1446.0/413.0
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